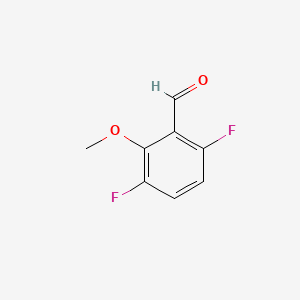

3,6-Difluoro-2-methoxybenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-difluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIGYCXILOWIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650400 | |

| Record name | 3,6-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-04-1 | |

| Record name | 3,6-Difluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 887267-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ascendancy of Fluorinated Aromatic Aldehydes in Modern Organic Synthesis

Fluorinated aromatic aldehydes represent a critical class of building blocks in contemporary organic synthesis. The introduction of fluorine, the most electronegative element, into an aromatic ring imparts unique electronic properties to the molecule. This can profoundly influence its reactivity, stability, and biological activity.

The strong electron-withdrawing nature of fluorine can activate the aromatic ring for certain reactions or deactivate it for others, offering chemists a powerful tool for directing synthetic pathways. For instance, the fluorine substituents in compounds like 2,6-difluoro-4-methoxybenzaldehyde (B42782) enhance its reactivity and selectivity in various chemical transformations, making it a valuable precursor for pharmaceuticals, agrochemicals, and advanced materials. rsc.orgchemimpex.com This strategic placement of fluorine atoms allows for the fine-tuning of molecular structures to achieve desired biological or material properties. chemimpex.com

The presence of an aldehyde group further enhances the synthetic utility of these molecules. Aldehydes are versatile functional groups that can participate in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations. This dual functionality of a fluorinated aromatic ring and an aldehyde group makes these compounds highly sought-after starting materials for the construction of complex molecular architectures.

A Glimpse into the World of Benzoxazole Derivatives: Pharmaceutical and Agrochemical Significance

Benzoxazoles are a prominent class of heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazole (B20620) ring. This structural motif is found in a wide range of biologically active molecules, underscoring its importance in the pharmaceutical and agrochemical industries.

In the realm of pharmaceuticals, benzoxazole (B165842) derivatives have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comnih.gov Their ability to interact with various biological targets has led to the development of drugs for a variety of therapeutic areas.

The agrochemical sector has also capitalized on the unique properties of benzoxazole derivatives. These compounds have been utilized in the creation of effective herbicides and pesticides. rsc.org The stable and modifiable nature of the benzoxazole scaffold allows for the design of new agrochemicals with improved efficacy and environmental profiles. rsc.org The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol (B121084) with a substituted aldehyde, a reaction where a compound like 3,6-Difluoro-2-methoxybenzaldehyde could serve as a key precursor. nih.gov

The Prospective Research Trajectory of 3,6 Difluoro 2 Methoxybenzaldehyde

Established Synthetic Routes to this compound

The synthesis of polysubstituted aromatic aldehydes is a complex task that requires high regioselectivity to ensure the correct placement of functional groups. Established routes typically rely on the sequential introduction of these groups onto a simpler aromatic precursor.

Multi-step Reaction Sequences for Aromatic Fluorination and Formylation

A primary strategy for synthesizing compounds like this compound involves a multi-step sequence that builds the molecule on a difluoroanisole base. A highly effective and regioselective method is the directed ortho-metalation (DoM) followed by formylation.

This process can be illustrated by the synthesis of a closely related isomer, 2,3-difluoro-6-methoxybenzaldehyde, which starts from 3,4-difluoroanisole. chemicalbook.com The synthesis is conducted at very low temperatures (e.g., -75°C) and involves the deprotonation of the aromatic ring at a specific position using a strong base, such as lithium diisopropylamide (LDA). The methoxy group directs the lithiation to the adjacent ortho position. The resulting aryllithium intermediate is then treated with a formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde group. chemicalbook.comsemanticscholar.org This method is known for its high efficiency, often achieving excellent yields. chemicalbook.com

For the target molecule, this compound, a plausible starting material would be 2,5-difluoroanisole (B31796) . The methoxy group would direct the lithiation to the C6 position, which is ortho to it. Subsequent formylation would then yield the desired product. The control of regioselectivity in such reactions is crucial and is influenced by the directing ability of the substituents already on the ring. semanticscholar.orgresearchgate.net

Table 1: Example Reagents for Ortho-Formylation

| Step | Reagent Class | Specific Reagent Example | Purpose |

| 1 | Strong Base | Lithium Diisopropylamide (LDA) | Regioselective deprotonation (lithiation) |

| 2 | Formylating Agent | N,N-Dimethylformamide (DMF) | Introduction of the formyl (aldehyde) group |

Precursor Compounds and Reagent Systems in the Synthesis of this compound

While direct formylation of a difluoroanisole is a primary route, an alternative pathway can be envisioned starting from a substituted aniline (B41778) precursor. This route leverages classic named reactions to introduce the required functional groups.

A hypothetical, yet chemically sound, route to this compound could begin with 3,6-difluoro-2-methoxyaniline (B2729651) . This precursor contains the core difluoro-methoxy-substituted benzene (B151609) ring. The synthesis would then focus on converting the aniline's amino group (-NH₂) into the desired aldehyde group (-CHO). This transformation is typically achieved in two main steps: introduction of a cyano group, followed by its reduction.

The Sandmeyer reaction is a versatile and widely used method for converting a primary aromatic amine into a variety of other functional groups via a diazonium salt intermediate. chemicalbook.comchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org In this synthetic pathway, the 3,6-difluoro-2-methoxyaniline would first be treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a stable arenediazonium salt. libretexts.orgyoutube.com

This diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. masterorganicchemistry.comlibretexts.org The copper(I) catalyst facilitates the replacement of the diazonio group (-N₂⁺) with a cyano group (-CN), yielding 3,6-difluoro-2-methoxybenzonitrile with the release of nitrogen gas. chemistrysteps.comyoutube.com

Table 2: Key Steps of the Sandmeyer Cyanation

| Step | Process | Reagents | Intermediate/Product |

| 1 | Diazotization | NaNO₂, HCl, 0-5°C | Arenediazonium Salt |

| 2 | Cyanation | Copper(I) Cyanide (CuCN) | Aryl Nitrile |

The final step in this sequence is the reduction of the nitrile (benzenecyanide) group to an aldehyde. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the nitrile all the way to a primary amine, a partial reduction is required. chemistrysteps.comchemistrysteps.com

A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) . chemistrysteps.comchemistrysteps.commasterorganicchemistry.com The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds a hydride to the nitrile carbon, forming a stable intermediate iminium-aluminum complex. chemistrysteps.commasterorganicchemistry.com This intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound. chemistrysteps.com

Exploration of Regioselectivity and Yield Optimization in Synthetic Pathways

Achieving a high yield of the desired isomer is a critical challenge in the synthesis of polysubstituted aromatics. In the directed ortho-metalation pathway, regioselectivity is controlled by the directing power of the existing substituents. The methoxy group is a powerful ortho-directing group, making the formylation of 2,5-difluoroanisole at the C6 position a highly selective process. semanticscholar.org Optimization often involves fine-tuning reaction temperatures and the choice of base. The reported 95% yield for a similar formylation highlights the potential efficiency of this route. chemicalbook.com

In the Sandmeyer reaction sequence, yields can be influenced by several factors. The stability of the diazonium salt is paramount, necessitating strict temperature control during its formation and subsequent reaction. libretexts.org The efficiency of the copper-catalyzed cyanation can also be optimized by adjusting solvent systems and catalyst loading. nih.gov Modern variations of the Sandmeyer reaction, including electrochemical methods, have been developed to improve yields and reaction conditions for various substrates. For the final reduction step, using DIBAL-H at precisely controlled low temperatures is key to preventing the formation of the corresponding alcohol, thus maximizing the aldehyde yield. chemistrysteps.com

Novel and Emerging Synthetic Approaches

The development of novel synthetic methodologies for complex molecules like this compound is driven by the need for greater efficiency, selectivity, and sustainability. Emerging approaches aim to overcome the limitations of traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste.

Catalytic methods offer a powerful strategy for the selective synthesis of functionalized molecules by enabling reactions that would otherwise be difficult or impossible. For the synthesis of this compound, catalytic approaches could provide more direct and atom-economical routes compared to classical methods.

While specific literature on the catalytic synthesis of this compound is limited, plausible strategies can be inferred from research on related compounds. One promising approach is the use of transition metal catalysis, particularly palladium-catalyzed C-H activation and fluorination. google.comgoogle.comacs.org This strategy could potentially be applied to a precursor like 2-methoxybenzaldehyde (B41997) to introduce the fluorine atoms selectively.

A hypothetical catalytic cycle for the ortho-fluorination of a methoxy-substituted benzaldehyde (B42025) is presented below. This is based on known mechanisms for palladium-catalyzed C-H functionalization. google.comgoogle.com

Table 1: Hypothetical Palladium-Catalyzed ortho-Fluorination for Synthesis of Fluorinated Methoxybenzaldehydes

| Step | Description | Key Intermediates/Reagents |

| 1. C-H Activation | Palladium catalyst coordinates to the substrate and activates a C-H bond ortho to the directing group (e.g., the aldehyde). | Substrate, Pd(II) catalyst |

| 2. Oxidative Addition | An electrophilic fluorine source (e.g., Selectfluor) oxidatively adds to the palladium center. | Palladacycle, F+ source |

| 3. Reductive Elimination | The C-F bond is formed through reductive elimination, regenerating the Pd(II) catalyst. | Aryl-Pd(IV)-F intermediate |

| 4. Catalyst Regeneration | The catalyst is ready for the next cycle. | Pd(II) catalyst |

Green chemistry principles are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. The application of these principles to the synthesis of this compound would involve considerations such as atom economy, the use of safer solvents, and the reduction of energy consumption. rsc.org

A known synthetic route to this compound involves the ortho-lithiation of 2,5-difluoroanisole followed by formylation with N,N-dimethylformamide (DMF). google.com While effective, this method has aspects that could be improved from a green chemistry perspective.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Traditional Approach (Ortho-lithiation) | Potential Green Alternative |

| Atom Economy | Use of stoichiometric sec-BuLi results in lithium salt byproducts. | Development of a catalytic C-H activation/formylation reaction. |

| Safer Solvents | Use of tetrahydrofuran (B95107) (THF), which can form peroxides. | Exploration of greener solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME). |

| Energy Efficiency | Requires very low temperatures (-78 °C) for the lithiation step. | Investigation of catalytic methods that operate at or near room temperature. |

| Reduction of Derivatives | The process is direct, but catalytic alternatives could further reduce steps. | A one-pot catalytic C-H difluorination/formylation could be envisioned. |

By systematically applying these principles, the synthesis of this compound could be made more sustainable and environmentally friendly.

Flow chemistry, or continuous flow processing, offers significant advantages for the scalable and safe production of fine chemicals, including active pharmaceutical ingredients. nih.govacs.org The use of microreactors allows for precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous reagents and intermediates. acs.org

The ortho-lithiation route to this compound involves a highly reactive organolithium intermediate and is performed at very low temperatures. google.com Such reactions are well-suited for translation to a flow process, which can improve safety and scalability.

A hypothetical flow chemistry setup for the synthesis of this compound could involve the following stages:

Two separate streams, one containing 2,5-difluoroanisole in a suitable solvent and the other containing sec-BuLi, are cooled to the desired temperature.

The streams are then mixed in a microreactor, where the rapid heat exchange capabilities of the reactor can effectively manage the exothermicity of the lithiation reaction.

The resulting organolithium intermediate is then mixed with a stream of DMF in a subsequent microreactor to effect the formylation.

The reaction is then quenched in-line before collection.

Table 3: Potential Parameters for a Flow Chemistry Process for this compound Synthesis

| Parameter | Value/Range | Rationale |

| Reactor Type | Microreactor (e.g., glass or silicon carbide) | Excellent heat and mass transfer, chemical resistance. |

| Flow Rate | 1-10 mL/min | Allows for sufficient residence time for complete reaction. |

| Temperature | -70 to -60 °C | Precise temperature control to minimize side reactions. |

| Residence Time | 1-5 minutes | Sufficient time for lithiation and formylation to occur. |

| Pressure | 1-5 bar | To maintain a stable flow and prevent solvent boiling. |

The adoption of a flow chemistry approach could enable a safer, more consistent, and scalable production of this compound, which is particularly important for its potential use in industrial applications.

Electrophilic and Nucleophilic Character of the Benzaldehyde Moiety

The benzaldehyde moiety in this compound possesses both electrophilic and nucleophilic characteristics, which dictates its reactivity in various chemical transformations. The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This is a fundamental characteristic of all aldehydes and ketones.

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons and is therefore nucleophilic. It can be protonated by acids, which enhances the electrophilicity of the carbonyl carbon, or it can participate in hydrogen bonding. The aromatic ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions, although its nucleophilicity is significantly influenced by the attached substituents.

Influence of Fluorine Substituents on Aromatic Reactivity

The two fluorine atoms at positions 3 and 6 exert a profound influence on the reactivity of the benzene ring through a combination of electronic and stereochemical effects.

Inductive and Mesomeric Effects of Fluorine on the Benzene Ring

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). vaia.com This effect pulls electron density away from the aromatic ring, deactivating it towards electrophilic aromatic substitution compared to benzene. vaia.comnih.gov The -I effect of fluorine is stronger than that of other halogens. vaia.com

| Effect | Description | Impact on Benzene Ring |

|---|---|---|

| Inductive Effect (-I) of Fluorine | Withdrawal of electron density from the ring through the sigma bond due to high electronegativity. | Deactivates the ring towards electrophilic substitution. |

| Mesomeric Effect (+M) of Fluorine | Donation of lone pair electrons into the ring's pi-system. | Increases electron density, particularly at ortho and para positions, but is weaker than the inductive effect. |

Stereochemical Effects in Chemical Reactions

The presence of fluorine substituents can introduce significant stereochemical effects that influence the outcome of chemical reactions. Selective fluorination of cyclic structures like pyrrolidines has been shown to induce notable conformational changes. beilstein-journals.orgbeilstein-journals.org These changes arise from stereoelectronic interactions such as the gauche effect and anomeric effects, which can stabilize specific conformations. beilstein-journals.orgbeilstein-journals.org While direct studies on the stereochemical influence of the difluoro substitution pattern in this compound are not extensively detailed in the provided context, it is reasonable to infer that the fluorine atoms can influence the orientation of reactants during a reaction, potentially leading to specific stereoisomers. For example, in photo-induced Diels-Alder reactions, the stereochemistry of the ring fusion can dictate the stereochemical outcome. researchgate.net

Reaction Pathways of the Methoxy Group

The methoxy group (-OCH3) at the 2-position also influences the reactivity of the molecule. Like fluorine, the oxygen atom of the methoxy group has lone pairs that can be donated to the benzene ring through the mesomeric effect (+M), thereby increasing electron density at the ortho and para positions. However, the oxygen is also electronegative, exerting a weaker electron-withdrawing inductive effect (-I) compared to fluorine. The methoxy group is a known activating group in electrophilic aromatic substitution.

In the context of this compound, the methoxy group's activating +M effect competes with the deactivating -I effects of the two fluorine atoms. The primary reaction pathway for the methoxy group itself often involves its cleavage under harsh conditions, such as with strong acids or Lewis acids, to yield a hydroxyl group. It can also direct ortho-lithiation, a process where a strong base removes a proton from the position adjacent to the methoxy group, which is a powerful tool for further functionalization.

Mechanistic Studies of Key Transformations

Condensation Reactions with this compound

Condensation reactions are a cornerstone of organic synthesis, and benzaldehydes are common substrates. The reactivity of this compound in these reactions is modulated by its substituents.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org The reaction proceeds through the formation of a carbanionic intermediate from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. nih.gov Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.org The electron-withdrawing fluorine atoms in this compound would be expected to enhance the electrophilicity of the carbonyl carbon, thus facilitating the initial nucleophilic attack and potentially increasing the reaction rate. Mechanochemical Knoevenagel condensations of fluorinated benzaldehydes with malononitrile (B47326) have been reported to proceed efficiently. beilstein-journals.orgresearchgate.net

Role in Cross-Coupling Reactions, including Suzuki-Miyaura

While specific examples of Suzuki-Miyaura cross-coupling reactions involving the aldehyde group of this compound are not extensively documented in the reviewed literature, the inherent reactivity of aryl halides, from which this aldehyde can be synthesized, suggests its potential participation in such transformations. The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. acs.org

In a related context, a patent for the synthesis of lactam derivatives describes a Suzuki cross-coupling reaction for the formation of dihydro-pyridones, highlighting the utility of this reaction in building complex molecular scaffolds. google.com Although this specific example does not directly involve this compound, it underscores the importance of cross-coupling chemistry in the synthesis of related pharmacologically active molecules. google.com

Given that this compound can be prepared from a corresponding aryl halide, it is plausible that the halide precursor could undergo Suzuki-Miyaura coupling prior to the introduction of the aldehyde functionality. The reaction conditions for such a transformation would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. A hypothetical reaction scheme is presented below.

Hypothetical Suzuki-Miyaura Reaction Conditions

| Parameter | Condition |

| Aryl Halide | 2-Bromo-1,4-difluoro-3-methoxybenzene |

| Boronic Acid | Aryl or Vinyl Boronic Acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene/Water, Dioxane, or DMF |

| Temperature | 80-120 °C |

Nucleophilic Addition Reactions of the Carbonyl Carbon

The aldehyde functional group in this compound is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the substituents on the aromatic ring. A notable example of a nucleophilic addition reaction is its use in the synthesis of substituted pyrrolidin-2-ones, which are of interest as potential orexin (B13118510) receptor antagonists. google.com

In a documented one-pot reaction, this compound reacts with a primary amine and the sodium salt of diethyl oxalacetate (B90230). google.com This transformation likely proceeds through an initial nucleophilic addition of the primary amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to an imine. The enolate of diethyl oxalacetate subsequently attacks the imine, and the resulting adduct undergoes cyclization and decarboxylation to yield the final pyrrolidin-2-one product. google.com

One-Pot Synthesis of Substituted Pyrrolidin-2-ones

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Primary Amine | Diethyl oxalacetate sodium salt | Substituted Pyrrolidin-2-one |

Reductive Amination Protocols

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction of the intermediate. While specific protocols for the reductive amination of this compound are not detailed in the available literature, a patent describing the synthesis of related lactam derivatives outlines a general procedure for the reductive amination of primary amines to secondary amines. google.com

This process typically employs a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction of this compound with a primary or secondary amine in the presence of a suitable reducing agent would be expected to yield the corresponding substituted benzylamine.

General Protocol for Reductive Amination

| Parameter | Reagent/Condition |

| Aldehyde | This compound |

| Amine | Primary or Secondary Amine |

| Reducing Agent | Sodium triacetoxyborohydride or Sodium cyanoborohydride |

| Solvent | Dichloromethane or Methanol (B129727) |

| Temperature | Room Temperature |

Oxidative Transformations of the Aldehyde Functional Group

The aldehyde group of this compound is susceptible to oxidation to the corresponding carboxylic acid, 3,6-difluoro-2-methoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents.

Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from a chromium(VI) salt and acid), and milder reagents such as silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The choice of oxidant depends on the presence of other functional groups in the molecule that may also be sensitive to oxidation. Given the relative stability of the fluoro and methoxy substituents under many oxidative conditions, a range of standard procedures would likely be effective for this transformation.

Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acidification |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature |

| Pinnick Oxidation (NaClO₂, NaH₂PO₄) | t-Butanol/water, room temperature |

Derivatization and Functionalization Strategies

Synthesis of Phenol (B47542) and Thiophenol Derivatives

The conversion of aromatic aldehydes to phenols can be achieved through the Baeyer-Villiger oxidation. wikipedia.orgcore.ac.uk This reaction typically uses a peroxyacid to oxidize a ketone to an ester or a cyclic ketone to a lactone. wikipedia.org In the case of hydroxy-substituted benzaldehydes, this oxidation can lead to the formation of phenolic ethers. core.ac.uk For 3,6-Difluoro-2-methoxybenzaldehyde, a similar transformation would first yield a formate (B1220265) ester, which is then hydrolyzed to the corresponding phenol, 3,6-difluoro-2-methoxyphenol. The migratory aptitude of the aryl group is a key factor in the success of this rearrangement. organic-chemistry.org

The synthesis of thiophenols from phenols is a well-established multi-step process. orgsyn.orgresearchgate.net A common method involves:

Conversion of the phenol to an O-aryl dialkylthiocarbamate.

Thermal rearrangement (pyrolysis) of the O-aryl dialkylthiocarbamate to the S-aryl isomer.

Hydrolysis of the S-aryl dialkylthiocarbamate to yield the final thiophenol. orgsyn.org

By first converting this compound to its corresponding phenol, subsequent application of this three-step sequence would yield 3,6-difluoro-2-methoxythiophenol. The efficiency of this process can be influenced by the steric hindrance of substituents on the aromatic ring. researchgate.net

Formation of Carboxylic Acid Derivatives, e.g., 3,6-Difluoro-2-methoxyphenylacetic Acid

The aldehyde functional group of this compound is a direct precursor to a carboxylic acid moiety. Oxidation of the aldehyde, for instance using potassium permanganate (B83412) or hydrogen peroxide under basic conditions, yields 3,6-difluoro-2-methoxybenzoic acid. google.com

To synthesize the corresponding phenylacetic acid derivative, 3,6-Difluoro-2-methoxyphenylacetic acid, a multi-step sequence is required. A plausible synthetic route could involve:

Reduction of the aldehyde to an alcohol, forming (3,6-Difluoro-2-methoxyphenyl)methanol.

Conversion of the alcohol to the corresponding benzyl (B1604629) halide (e.g., bromide or chloride).

Cyanation of the benzyl halide to produce 3,6-Difluoro-2-methoxyphenylacetonitrile.

Hydrolysis of the nitrile group under acidic or basic conditions to afford the final product, 3,6-Difluoro-2-methoxyphenylacetic acid. google.com

Development of Fluorinated Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation. wpmucdn.comnih.gov This reaction involves the condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). pharmascholars.com this compound serves as the aldehyde component in this synthesis.

The general reaction is as follows:

An acetophenone is treated with a base (e.g., NaOH or KOH) to form an enolate.

The enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound.

Subsequent dehydration of the resulting aldol adduct yields the chalcone. wpmucdn.compharmascholars.com

By reacting this compound with various substituted acetophenones, a library of novel fluorinated chalcone derivatives can be generated. The choice of solvent can be critical; for instance, using methanol (B129727) with di- or tri-fluorine-substituted benzaldehydes can lead to nucleophilic aromatic substitution (SNAr) as a competing reaction, whereas using THF can prevent this side reaction. acgpubs.orgebyu.edu.tr These fluorinated chalcones are of interest due to their potential biological activities. nih.govnih.govnih.gov

Table 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

| Reactant A | Reactant B (Acetophenone Derivative) | Catalyst | Resulting Chalcone Core Structure |

|---|---|---|---|

| This compound | Acetophenone | KOH/NaOH | 1-(phenyl)-3-(3,6-difluoro-2-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Hydroxyacetophenone | KOH/NaOH | 1-(4-hydroxyphenyl)-3-(3,6-difluoro-2-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | KOH/NaOH | 1-(4-methoxyphenyl)-3-(3,6-difluoro-2-methoxyphenyl)prop-2-en-1-one |

| This compound | 2',4',6'-Trimethoxyacetophenone | KOH | 1-(2,4,6-trimethoxyphenyl)-3-(3,6-difluoro-2-methoxyphenyl)prop-2-en-1-one |

Strategies for Incorporating this compound into Heterocyclic Systems

The reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic structures, which are core motifs in many pharmaceuticals.

Fluorinated benzaldehyde derivatives are key precursors for synthesizing benzosuberone cores. ossila.com A typical synthetic route involves a Wittig reaction between the benzaldehyde and a phosphonium (B103445) ylide, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide. This is followed by an intramolecular Friedel-Crafts acylation, often facilitated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to form the seven-membered cycloheptanone (B156872) ring fused to the aromatic ring. ossila.com Applying this strategy to this compound would lead to the formation of fluorinated and methoxylated benzosuberone derivatives.

The versatility of fluorinated benzaldehydes extends to their use in constructing a variety of bicyclic nitrogen-containing heterocycles. ossila.com For instance, they can be employed in multicomponent reactions to build complex scaffolds. The synthesis of hydroisoquinolines can be achieved through variations of the Pictet-Spengler reaction or Bischler-Napieralski cyclization, where the benzaldehyde or a derivative thereof is a key component.

Similarly, the synthesis of acridinone (B8587238) and quinazoline (B50416) skeletons can utilize this compound. For quinazolines, a common approach involves the condensation of the aldehyde with an anthranilate derivative, followed by cyclization and oxidation. The specific reaction pathways and conditions would determine the final heterocyclic product, with the fluorine and methoxy (B1213986) substituents of the starting aldehyde being incorporated into the final structure.

Late-Stage Functionalization Approaches Utilizing the Compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis. nih.gov This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. While LSF typically refers to the modification of an already complex molecule, this compound can be used as a key building block in LSF approaches. nsf.gov

For example, in a fragment-based drug discovery approach, a larger molecular scaffold could be designed to undergo a late-stage reaction with this compound. This could involve reactions like Suzuki, Stille, or Sonogashira cross-coupling if the aldehyde is first converted to an aryl halide or triflate. Alternatively, the aldehyde group itself can participate in late-stage multicomponent reactions to introduce diversity. nih.gov This strategy allows the unique electronic properties and substitution pattern of the 3,6-difluoro-2-methoxybenzoyl group to be installed on a variety of molecular frameworks, potentially enhancing their biological activity or material properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of 3,6-Difluoro-2-methoxybenzaldehyde

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these studies would reveal the interplay of its substituent groups on the benzene (B151609) ring and predict its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, likely using a basis set such as 6-311++G(d,p), would provide precise information on bond lengths, bond angles, and dihedral angles. This would allow for a detailed three-dimensional visualization of the molecule, highlighting the spatial arrangement of the fluoro, methoxy (B1213986), and aldehyde groups. The results would offer insights into potential steric hindrances and intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F (at C3) | ~1.35 Å |

| C-F (at C6) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| C=O (aldehyde) | ~1.21 Å | |

| Bond Angle | F-C3-C4 | ~118° |

| F-C6-C1 | ~119° | |

| C1-C2-O (methoxy) | ~121° | |

| Dihedral Angle | C1-C2-O-CH3 | ~0° or ~180° |

| C1-C(H)=O | Planar or near-planar |

Note: The values in this table are illustrative and represent typical ranges for such bonds and angles. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy and distribution of these orbitals would indicate its electrophilic and nucleophilic sites. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The locations of the HOMO and LUMO densities would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating character of the methoxy group, would create a complex electronic environment that FMO analysis could effectively map.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Primary Location of Electron Density | Implied Reactivity |

| HOMO | - | Methoxy group and benzene ring | Susceptibility to electrophilic attack |

| LUMO | - | Aldehyde group and benzene ring | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | - | - | Indicator of chemical stability |

Note: Specific energy values and the precise distribution of electron density would be determined by the chosen level of theory and basis set in the computational study.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, an MEP map would illustrate regions of negative and positive electrostatic potential. Red-colored areas, indicating electron-rich regions, would likely be concentrated around the oxygen atoms of the aldehyde and methoxy groups, signifying their potential to act as nucleophilic centers. Blue-colored areas, representing electron-poor regions, would likely be found around the hydrogen atom of the aldehyde group and potentially near the fluorine atoms, indicating sites prone to nucleophilic attack. This visual tool is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Mechanistic Insights from Computational Modeling

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions.

Elucidation of Reaction Mechanisms and Transition States

For any given reaction involving this compound, computational modeling can be used to elucidate the step-by-step reaction mechanism. This involves identifying all intermediates and, crucially, the transition state structures. The transition state is the highest energy point along the reaction coordinate and its geometry provides critical information about the bond-breaking and bond-forming processes. By mapping the entire reaction pathway, chemists can gain a deep understanding of how a reaction proceeds, which is often difficult to determine through experimental means alone.

Energy Barrier Analysis and Reaction Kinetics

Once the transition states are located, their energies can be calculated. The energy difference between the reactants and the transition state is the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. By calculating these barriers for different potential reaction pathways, it is possible to predict which reaction is kinetically favored. This analysis is fundamental to understanding reaction kinetics and can be used to optimize reaction conditions, such as temperature and catalysts, to favor the desired product.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be correlated with experimental spectra for structural confirmation and detailed analysis.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, is a standard practice for the structural elucidation of organic molecules. uni-muenchen.descispace.com For this compound, theoretical calculations would predict the chemical shifts for the hydrogen, carbon, and fluorine nuclei.

The calculated ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the aldehydic proton, and the methoxy protons. The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the fluorine, methoxy, and aldehyde substituents. Similarly, the ¹³C NMR spectrum would provide predicted shifts for each of the unique carbon atoms in the molecule. The ¹⁹F NMR chemical shifts are particularly sensitive to the electronic environment and can be accurately predicted, providing a key signature for the fluorinated positions on the aromatic ring.

By comparing the theoretically predicted chemical shifts with experimental data, a high degree of confidence in the structural assignment can be achieved. researchgate.net Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and the specific conformational preferences of the molecule in solution.

Table 1: Predicted NMR Chemical Shifts for Substituted Benzaldehydes (Illustrative) (Note: This table is illustrative and based on general principles and data from related compounds, as specific theoretical data for this compound is not available in the cited literature.)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aldehyde) | ~9.9 - 10.5 |

| ¹H (Aromatic) | ~7.0 - 7.8 |

| ¹H (Methoxy) | ~3.8 - 4.1 |

| ¹³C (Aldehyde) | ~188 - 193 |

| ¹³C (Aromatic C-F) | ~150 - 165 (with large J C-F) |

| ¹³C (Aromatic C-O) | ~155 - 162 |

| ¹³C (Aromatic C-H/C-C) | ~110 - 140 |

| ¹³C (Methoxy) | ~55 - 60 |

Theoretical vibrational analysis is crucial for interpreting Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a predicted spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical methods, allowing for a more accurate comparison with experimental wavenumbers. bldpharm.comaksci.com

For this compound, key vibrational modes would include:

C=O stretching of the aldehyde group, expected in the region of 1680-1710 cm⁻¹.

C-H stretching of the aldehyde, aromatic ring, and methoxy group.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

C-F stretching modes, which are typically strong in the IR spectrum and appear in the 1100-1300 cm⁻¹ region.

C-O stretching of the methoxy group.

The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific atomic and group motions, providing a detailed understanding of the vibrational spectrum. nih.govvisualizeorgchem.com

Table 2: Key Calculated Vibrational Frequencies for Substituted Benzaldehydes (Illustrative) (Note: This table is illustrative, as specific theoretical data for this compound is not available in the cited literature.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

|---|---|

| Aldehyde C=O Stretch | 1695 |

| Aromatic C=C Stretch | 1580, 1470 |

| Methoxy C-H Stretch | 2950 |

| Aromatic C-H Stretch | 3080 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. bldpharm.com These calculations provide information about the energies of electronic transitions, the corresponding absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to feature π → π* and n → π* transitions associated with the benzaldehyde (B42025) chromophore. The positions of the absorption maxima will be influenced by the fluorine and methoxy substituents, which act as auxochromes, modifying the energy levels of the molecular orbitals involved in the electronic transitions. Comparing the predicted UV-Vis spectrum with experimental data helps in understanding the electronic structure of the molecule.

Conformational Analysis through Potential Energy Surface Scans

The flexibility of the methoxy and aldehyde groups relative to the benzene ring means that this compound can exist in different conformations. Conformational analysis through potential energy surface (PES) scans is a computational technique used to identify the stable conformers and the energy barriers between them. arxiv.orgvisualizeorgchem.com

A PES scan involves systematically varying specific dihedral angles (e.g., the C-C-C=O angle for the aldehyde group and the C-C-O-C angle for the methoxy group) and calculating the energy at each step, while allowing the rest of the molecular geometry to relax. nih.gov This process reveals the low-energy conformations (minima on the PES) and the transition states connecting them (saddle points on the PES).

For this compound, the primary conformational isomers would be defined by the orientation of the aldehyde and methoxy groups. It is expected that the planar conformers, where the C=O and O-CH₃ bonds are coplanar with the aromatic ring, are the most stable due to conjugation effects. The relative energies of these conformers will be determined by a balance of steric hindrance and stabilizing electronic interactions, such as the aforementioned weak intramolecular hydrogen bonds. The results of such scans are critical for understanding which conformations are likely to be populated at a given temperature and for calculating conformationally-averaged properties.

Advanced Analytical Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. omicsonline.org It provides information about the chemical environment of specific atomic nuclei, such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).

1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are the initial and fundamental steps in structural analysis. omicsonline.org For 3,6-Difluoro-2-methoxybenzaldehyde, the ¹H NMR spectrum would show distinct signals for the aldehyde proton, the methoxy (B1213986) protons, and the two aromatic protons. The chemical shifts and coupling constants of these protons provide clues about their electronic environment and spatial relationships. Similarly, the ¹³C NMR spectrum would reveal signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group.

Two-dimensional (2D) NMR techniques are employed when 1D spectra are complex or for unambiguous assignment of all signals. omicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a cross-peak between the two aromatic protons would be expected, confirming their vicinity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons to the C2 carbon and from the aldehyde proton to the C1 and C2 carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on known chemical shift ranges and substituent effects.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| CHO | ~10.4 | ~188 | C1, C2 |

| OCH₃ | ~3.9 | ~56 | C2 |

| H4 | ~7.4 | ~120 | C2, C5, C6, CHO |

| H5 | ~6.7 | ~110 | C1, C3, C4, C6 |

| C1 | - | ~125 | OCH₃, H5 |

| C2 | - | ~160 | H4, H5, OCH₃ |

| C3 | - | ~158 (d, JC-F) | H4, H5 |

| C4 | H4 | ~120 (d, JC-F) | H5 |

| C5 | H5 | ~110 (d, JC-F) | H4 |

| C6 | - | ~155 (d, JC-F) | H4, H5, OCH₃ |

¹⁹F NMR for Fluorine-Containing Compounds

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. rsc.org This technique is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. For this molecule, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for the fluorine at the C3 position and another for the fluorine at the C6 position. The chemical shifts of these signals are indicative of their position on the aromatic ring relative to the electron-donating methoxy group and the electron-withdrawing aldehyde group. Furthermore, coupling between the two fluorine nuclei (⁴JF-F) and between each fluorine and the nearby aromatic protons (³JH-F and ⁴JH-F) would provide further structural confirmation.

Application of NMR in Reaction Monitoring

NMR spectroscopy is not limited to the analysis of final products; it is also a powerful technique for monitoring the progress of chemical reactions in real time. nih.govresearchgate.net This can be achieved by setting up the reaction within an NMR tube or by using a flow system that continuously transfers a portion of the reaction mixture to the NMR spectrometer. beilstein-journals.orgresearchgate.net

For the synthesis of this compound, for example, through the lithiation and subsequent formylation of 1,4-difluoro-3-methoxybenzene, reaction monitoring by ¹H NMR would allow researchers to track the disappearance of the starting material's aromatic signals and the concurrent appearance of the characteristic aldehyde proton signal around 10.4 ppm. chemicalbook.com This approach enables the optimization of reaction conditions, such as temperature and reaction time, and can help in the detection of transient intermediates or byproducts, providing valuable mechanistic insights. nih.govbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). umb.edunih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₆F₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity and elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov A sample of this compound would first be vaporized and passed through a GC column, which separates it from any volatile impurities. As the pure compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

This high-energy ionization process causes the molecule to fragment in a predictable manner. The resulting mass spectrum displays the molecular ion (M⁺) peak, which confirms the molecular weight, alongside a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Ion Formula | Likely Origin |

|---|---|---|

| 172 | [C₈H₆F₂O₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₈H₅F₂O₂]⁺ | [M-H]⁺ |

| 157 | [C₈H₆F₂O]⁺ | [M-O]⁺ or [M-CH₃+H]⁺ (unlikely) |

| 143 | [C₇H₄F₂O]⁺ | [M-CHO]⁺ |

| 141 | [C₈H₅F₂]⁺ | [M-OCH₃]⁺ |

| 115 | [C₆H₄F₂]⁺ | [M-CHO-CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. While no specific experimental spectra for this compound are publicly available, the expected characteristic absorption and scattering bands can be predicted based on the known frequencies for its constituent functional groups and data from analogous substituted benzaldehydes.

The key functional groups in this compound are the aldehyde group (-CHO), the methoxy group (-OCH₃), the aromatic ring, and the carbon-fluorine bonds. Each of these will give rise to characteristic peaks in the IR and Raman spectra.

Expected Vibrational Frequencies:

A table of expected vibrational frequencies for the key functional groups in this compound is presented below. These values are based on established ranges for similar molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 | Medium | Medium |

| Carbonyl C=O | Stretch | 1690-1715 | Strong | Strong |

| Aromatic C=C | Stretch | 1580-1600 and 1450-1500 | Medium-Strong | Strong |

| Methoxy C-O | Stretch | 1250-1270 (asymmetric) and 1020-1040 (symmetric) | Strong | Medium |

| C-F | Stretch | 1100-1300 | Strong | Weak |

| Aromatic C-H | Out-of-plane bend | 800-900 | Strong | Weak |

Note: The exact positions of these peaks can be influenced by the electronic effects of the substituents on the aromatic ring.

The two fluorine atoms and the methoxy group on the benzene (B151609) ring will influence the electronic distribution and, consequently, the vibrational frequencies of the aromatic C-H bonds and the carbonyl group. The electron-withdrawing nature of the fluorine atoms is expected to cause a slight shift to higher wavenumbers for the C=O stretching frequency compared to unsubstituted benzaldehyde (B42025).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the crystallographic databases, the expected molecular geometry can be inferred. The benzene ring will be essentially planar. The aldehyde and methoxy groups will also lie in or close to the plane of the ring to maximize conjugation and minimize steric hindrance. The substitution pattern will likely influence the crystal packing, with potential for intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, which would stabilize the crystal lattice. The planarity of the molecule may also favor pi-stacking interactions between the aromatic rings of adjacent molecules.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach.

Typical Reversed-Phase HPLC Conditions:

| Parameter | Description |

| Stationary Phase | C18 or C8 silica-based column |

| Mobile Phase | A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. acs.org |

| Detection | UV detection, typically in the range of 254-280 nm, where the aromatic ring and carbonyl group absorb light. |

| Mode | Isocratic or gradient elution, depending on the complexity of the sample matrix. |

While this compound itself is not chiral, it is often used as an intermediate in the synthesis of chiral molecules. In such cases, chiral HPLC would be employed to separate the resulting enantiomers. This typically involves the use of a chiral stationary phase that can differentiate between the two enantiomers, allowing for their individual quantification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, which is often used to determine its purity. Commercial suppliers of this compound often specify purity as determined by GC.

The direct analysis of aldehydes by GC can sometimes be complicated by their reactivity. und.edu However, for purity assessment, direct injection is common. For more complex matrices or trace analysis, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form stable oximes that are readily analyzed by GC with high sensitivity, often using an electron capture detector (ECD) or a mass spectrometer (MS). nih.gov

Typical GC Conditions for Aromatic Aldehydes:

| Parameter | Description |

| Column | A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane. |

| Carrier Gas | Helium or hydrogen. |

| Injector Temperature | Typically 250 °C to ensure rapid volatilization. |

| Oven Program | A temperature-programmed ramp to ensure good separation of the analyte from any impurities. |

| Detector | Flame Ionization Detector (FID) for general purity analysis or Mass Spectrometry (MS) for definitive identification. |

The use of GC-MS allows for the confirmation of the compound's identity by comparing its mass spectrum with a library of known spectra or by analyzing the fragmentation pattern. scirp.orgresearchgate.net

Applications in Advanced Materials and Specialized Chemical Synthesis

Utilization as a Building Block for Functional Organic Materials

No specific research data is available for 3,6-Difluoro-2-methoxybenzaldehyde in this application.

There is no documented use of this compound in the synthesis of donor-acceptor-donor dye molecules.

No studies were found that utilize this compound as a component in conjugated polymers for photovoltaic applications.

Role in the Synthesis of Fluorinated Organic Compounds with Tailored Properties

While logically a precursor, no specific literature details the synthesis of other fluorinated organic compounds starting from this compound.

Use as a Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

There is no specific, publicly available research demonstrating the use of this compound as a precursor for APIs or agrochemicals.

No documented research links this compound to the development of anticancer agents or enzyme inhibitors.

No studies have been published detailing the use of this compound for the modification of natural products or existing drug molecules.

Use in Drug Discovery and Medicinal Chemistry Research

The strategic incorporation of fluorine atoms and methoxy (B1213986) groups into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The compound this compound serves as a valuable building block in this context, offering a unique combination of functionalities that are attractive for the synthesis of novel therapeutic agents. The presence of two fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The methoxy and aldehyde groups provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, the utility of the closely related difluoro-methoxy-phenyl motif is evident in the development of various classes of therapeutic agents. For instance, substituted benzaldehydes are key precursors in the synthesis of heterocyclic compounds, which form the core of many drugs. ossila.com The reactivity of the aldehyde group allows for its participation in a variety of condensation and cyclization reactions to form complex ring systems.

Research on structurally similar compounds highlights the potential of this chemical scaffold. For example, derivatives of 2,6-difluorobenzamide (B103285) have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. Furthermore, various methoxy-substituted benzaldehyde (B42025) derivatives have been utilized in the synthesis of compounds with anti-inflammatory and anticancer properties. chemicalbook.com Methoxy-substituted dihydrobenzofurans have shown significant anti-inflammatory activity by inhibiting the NF-κB pathway. osti.gov These examples underscore the therapeutic potential of molecules containing the difluoro-methoxy-phenyl moiety, positioning this compound as a key starting material for the discovery of new drugs.

A patent for the preparation of 2,3-difluoro-6-methoxybenzoic acid from 2,3-difluoro-6-methoxybenzaldehyde (B67421) highlights its role in providing high-purity samples for subsequent chemical and biological experiments, which is a critical step in drug discovery and development. google.com

Exploration as Linkers in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds for drug screening and other applications. A critical component of SPOS is the linker, a molecule that tethers the growing compound to the solid support. The choice of linker is crucial as it must be stable throughout the synthetic sequence and allow for the clean cleavage of the final product from the resin.

Aldehyde functionalities are valuable in SPOS and have been incorporated into various linker strategies. acs.org Benzaldehyde derivatives, in particular, can serve as versatile linkers. The aldehyde group can be used to immobilize primary amines via reductive amination, forming a stable secondary amine linkage. This strategy has been employed in the synthesis of diverse small molecules and peptide libraries. nih.gov

One of the advanced strategies in SPOS is the use of "traceless" linkers. These linkers are designed to be cleaved from the solid support in a way that leaves no residual functionality (or "trace") on the final product molecule. nih.gov This is highly desirable as it ensures that the properties of the synthesized compound are not biased by the presence of a linker fragment.

While direct applications of this compound as a linker in published research are not widespread, its chemical structure suggests its potential in this area. The aldehyde group provides a point of attachment to a solid support or to a molecule to be synthesized. The fluorine and methoxy substituents on the aromatic ring can modulate the reactivity and cleavage conditions of the linker. For instance, electron-withdrawing or -donating groups can influence the stability of intermediates formed during cleavage, allowing for fine-tuning of the linker's properties.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The advancement of novel applications for 3,6-Difluoro-2-methoxybenzaldehyde is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic approaches for structurally similar compounds, such as 2,3-Difluoro-6-methoxybenzaldehyde (B67421), often rely on multi-step processes involving organolithium reagents and cryogenic conditions. For instance, a known synthesis of 2,3-Difluoro-6-methoxybenzaldehyde involves the reaction of 3,4-Difluoroanisole with lithium diisopropylamide at -75°C, followed by formylation with N,N-dimethylformamide. chemicalbook.com While effective, this method presents challenges for large-scale production due to the use of hazardous reagents and extreme temperatures.

Future research will likely focus on developing more sustainable alternatives. This could involve exploring catalytic methods, such as transition-metal-catalyzed C-H activation and formylation, to reduce the number of synthetic steps and improve atom economy. Additionally, the use of greener solvents and reagents will be a key consideration to minimize environmental impact. The development of flow chemistry processes for the synthesis of fluorinated benzaldehydes could also offer significant advantages in terms of safety, scalability, and efficiency.

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-property relationships of this compound is crucial for its rational application. Advanced spectroscopic techniques, including multidimensional NMR and X-ray crystallography, will be instrumental in elucidating the precise conformational preferences and intermolecular interactions of the molecule. This information is vital for understanding its reactivity and how it interacts with biological targets or other molecules in material science applications.

Computational chemistry will play a an increasingly important role in this area. uni.lu Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbital energies, and electrostatic potential of this compound. These computational models can help to predict its reactivity in various chemical transformations and guide the design of new experiments. For instance, understanding the impact of the fluorine and methoxy (B1213986) substituents on the reactivity of the aldehyde group is a key area for investigation.

Rational Design of Novel Derivatives with Enhanced Reactivity or Specific Biological Activities

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties. The aldehyde functional group is a gateway to numerous chemical transformations, allowing for the introduction of diverse functionalities. For example, it can be readily converted to carboxylic acids, as demonstrated by the oxidation of 2,3-difluoro-6-methoxy-benzaldehyde to its corresponding benzoic acid using potassium hydroxide (B78521) and hydrogen peroxide. google.com

Future research will focus on the rational design of novel derivatives with enhanced reactivity for specific applications or with targeted biological activities. For instance, the synthesis of Schiff bases, hydrazones, and other heterocyclic systems from this compound could lead to the discovery of new compounds with potential applications in medicinal chemistry. The unique substitution pattern of the aromatic ring is expected to influence the biological activity of these derivatives. Research into related benzaldehyde (B42025) derivatives has shown a wide array of biological activities, including applications as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov

Expanding Applications in Niche Areas of Chemical Science

While the primary applications of fluorinated benzaldehydes are often in pharmaceuticals and agrochemicals, there is significant potential for this compound to find use in more specialized areas of chemical science. For example, its unique electronic and photophysical properties could be exploited in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Another potential application lies in the field of fragrance and flavor chemistry. While some benzaldehyde derivatives are known for their characteristic odors, the specific olfactory properties of this compound have yet to be explored. google.com Research in this area could lead to its use as a novel fragrance ingredient. Furthermore, the ability of related compounds to act as chelating agents for metals suggests that this compound could be investigated for applications in areas such as environmental remediation or catalysis. guidechem.com

Collaborative Interdisciplinary Research Initiatives

The full potential of this compound can best be realized through collaborative efforts that bridge different scientific disciplines. The complexity of modern scientific challenges necessitates a multidisciplinary approach. For instance, collaborations between synthetic organic chemists, computational chemists, and biologists will be essential for the design and evaluation of new derivatives with specific biological activities.

Similarly, partnerships between materials scientists and organic chemists will be crucial for the development of novel materials based on this scaffold. The synthesis of radiolabeled versions of related fluorinated compounds for use as PET imaging agents highlights the power of interdisciplinary collaboration between chemistry and medicine. nih.gov Future research on this compound will undoubtedly benefit from such synergistic interactions, leading to innovative solutions and new scientific discoveries.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-difluoro-2-methoxybenzaldehyde, and how can purity be optimized?

- Methodological Answer : A common approach involves electrophilic substitution or directed ortho-metalation of fluorinated precursors. For example, substituted benzaldehydes can be synthesized via condensation reactions under reflux with ethanol and catalytic acetic acid, followed by vacuum filtration for purification . To optimize purity, techniques like column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using methanol/water mixtures) are recommended. Monitor reaction progress via TLC (dichloromethane mobile phase) and confirm purity via melting point analysis and NMR spectroscopy .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- FTIR : Identify key functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .

- NMR : Use -NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aldehyde proton δ ~10 ppm). -NMR resolves fluorine environments (δ -110 to -120 ppm for aromatic fluorines) .

- HRMS : Validate molecular formula (e.g., calculated for CHFO: [M+H] = 172.0375) .

Q. What solvents and conditions are optimal for storing this compound?

- Methodological Answer : Store in amber vials under inert gas (Ar/N) at -20°C to prevent aldehyde oxidation. Use anhydrous solvents (e.g., THF, DCM) for reactions to avoid hydration side products .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The 3,6-difluoro substitution deactivates the benzene ring, directing nucleophilic attacks to the para position relative to the methoxy group. For Suzuki-Miyaura couplings, use Pd(PPh) catalyst with aryl boronic acids in degassed THF/NaCO at 80°C. Monitor regioselectivity via -NMR (e.g., coupling product vs. homocoupling byproducts) .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation or dimerization) during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reflux temperatures below 100°C to prevent aldehyde oxidation to carboxylic acids .

- Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H) during halogenation steps .

- Additives : Use radical inhibitors (e.g., BHT) in free-radical-mediated reactions to suppress dimerization .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Fluorine atoms enhance binding via hydrophobic interactions and dipole effects .

- QSAR : Correlate substituent positions (meta vs. para fluorine) with experimental IC values in enzyme inhibition assays .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Reproduce synthesis using strict anhydrous conditions (Schlenk line) and compare DSC thermograms. Cross-validate with independent sources (e.g., PubChem data ).

Methodological Tables

| Reaction Optimization | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde condensation | Ethanol, AcOH, reflux, 4 h | 85–91 | |

| Suzuki coupling | Pd(PPh), THF, 80°C | 65–72 | |

| Fluorination via DAST | CHCl, -78°C to RT | 50–60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|